(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]oxazole derivative, followed by its coupling with a phenyl group. The nitrothiophene moiety is then introduced through a nitration reaction. The final step involves the formation of the acrylamide linkage through a condensation reaction under controlled conditions, such as the use of a base like triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of (E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes or interact with DNA to exert anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Zwitterion
- N-Boc-hydroxylamine
Uniqueness
Compared to similar compounds, (E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-N-[2-(1,3-benzoxazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4S/c24-18(11-9-13-10-12-19(28-13)23(25)26)21-15-6-2-1-5-14(15)20-22-16-7-3-4-8-17(16)27-20/h1-12H,(H,21,24)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKASYNJDHGMVCT-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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